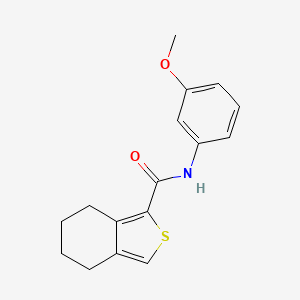

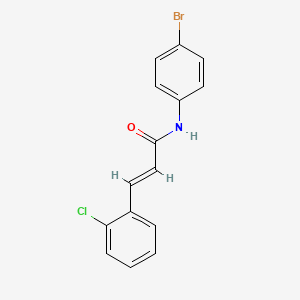

![molecular formula C18H28N8O B5568175 1-[2-(4-{[4-(1H-imidazol-1-ylmethyl)piperidin-1-yl]carbonyl}-1H-1,2,3-triazol-1-yl)ethyl]piperazine](/img/structure/B5568175.png)

1-[2-(4-{[4-(1H-imidazol-1-ylmethyl)piperidin-1-yl]carbonyl}-1H-1,2,3-triazol-1-yl)ethyl]piperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Piperazine is a six-membered ring containing two nitrogen atoms. It is often used in the synthesis of pharmaceuticals and polymers.

Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different synthetic routes for imidazole and their derived products .Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Aplicaciones Científicas De Investigación

Synthesis and Characterization

The chemical compound of interest has been a focal point in the development of novel derivatives through synthesis and characterization processes. These efforts aim to explore its potential applications in various fields of scientific research, particularly those targeting antimicrobial activities. For instance, the synthesis of novel 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives demonstrated significant antimicrobial activities, suggesting its potential use in developing new antimicrobial agents (Rajkumar, Kamaraj, & Krishnasamy, 2014). Similarly, the creation of piperazine-triazole derivatives through click chemistry highlighted moderate antibacterial and fungicidal activities, indicating its applicability in designing compounds for combating microbial infections (Khedar, Pericherla, Singh, Jha, & Kumar, 2015).

Antimycobacterial Activity

In the realm of tackling mycobacterial infections, novel imidazo[1,2-a]pyridine-3-carboxamide derivatives bearing the compound's structure have shown significant activity against both drug-sensitive and resistant strains of Mycobacterium tuberculosis. This suggests its potential role in developing new antimycobacterial therapies, highlighting the compound's importance in addressing tuberculosis, a major global health challenge (Lv et al., 2017).

Anticancer Activity

The compound's framework has also been explored for its anticancer properties. By synthesizing derivatives and evaluating their effects, researchers have identified potential anticancer activities. This line of investigation opens new avenues for the compound's application in cancer research, aiming at discovering novel therapeutic agents (Kumar, Kumar, Roy, & Sondhi, 2013).

Mecanismo De Acción

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Direcciones Futuras

The development of new drugs that overcome the AMR problems is necessary . In the past, those drugs which contain heterocyclic nuclei give high chemotherapeutic values and act as a remedy for the development of novel drugs . There are lots of heterocyclic compounds that are in clinical use to treat infectious diseases . So, there is a great importance of heterocyclic ring containing drugs .

Propiedades

IUPAC Name |

[4-(imidazol-1-ylmethyl)piperidin-1-yl]-[1-(2-piperazin-1-ylethyl)triazol-4-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N8O/c27-18(25-6-1-16(2-7-25)13-24-10-5-20-15-24)17-14-26(22-21-17)12-11-23-8-3-19-4-9-23/h5,10,14-16,19H,1-4,6-9,11-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKEKNHYGRNBCNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CN2C=CN=C2)C(=O)C3=CN(N=N3)CCN4CCNCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N8O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3,4-dimethoxyphenyl)-3-[(3-methylphenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B5568093.png)

![1-methyl-6-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}-1H-indole](/img/structure/B5568106.png)

![6-({[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]amino}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5568126.png)

![3-(3-hydroxy-3-methylbutyl)-N-methyl-N-[(5-methyl-1H-benzimidazol-2-yl)methyl]benzamide](/img/structure/B5568137.png)

![(4aS*,7aR*)-1-(3-methoxypropanoyl)-4-(3-pyridinylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5568155.png)

![4-{2-[(2-naphthyloxy)acetyl]carbonohydrazonoyl}phenyl 3-fluorobenzoate](/img/structure/B5568156.png)

![N-benzyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5568163.png)

![4-methyl-2-[3-(1-pyrrolidinylcarbonyl)phenoxy]pyrimidine](/img/structure/B5568184.png)

![(4aS*,7aR*)-1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-4-(2-methoxyethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5568199.png)